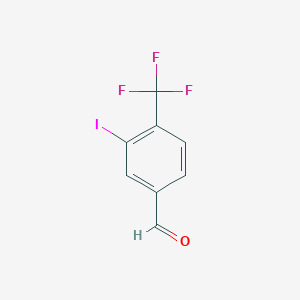

3-Iodo-4-(trifluoromethyl)benzaldehyde

Description

3-Iodo-4-(trifluoromethyl)benzaldehyde is a benzaldehyde derivative with an iodine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position of the aromatic ring. The aldehyde functional group (-CHO) at the 1-position renders it highly reactive in nucleophilic addition and condensation reactions, making it a valuable intermediate in organic synthesis and pharmaceutical chemistry .

Properties

IUPAC Name |

3-iodo-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IO/c9-8(10,11)6-2-1-5(4-13)3-7(6)12/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEASCRMMSWHJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)I)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-(trifluoromethyl)benzaldehyde typically involves the iodination of 4-(trifluoromethyl)benzaldehyde. One common method is the Sandmeyer reaction, where 4-(trifluoromethyl)benzaldehyde is first converted to its diazonium salt, which is then treated with potassium iodide to introduce the iodine atom at the desired position .

Industrial Production Methods

In industrial settings, the production of 3-Iodo-4-(trifluoromethyl)benzaldehyde often involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: It can participate in coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Catalysts like palladium and copper are often used.

Major Products Formed

Substitution Reactions: Various substituted benzaldehydes.

Oxidation: 3-Iodo-4-(trifluoromethyl)benzoic acid.

Reduction: 3-Iodo-4-(trifluoromethyl)benzyl alcohol.

Coupling Reactions: Complex organic molecules with extended carbon chains.

Scientific Research Applications

3-Iodo-4-(trifluoromethyl)benzaldehyde is used in various scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: It is used in the study of biochemical pathways and as a probe in molecular biology experiments.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of drug candidates.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Iodo-4-(trifluoromethyl)benzaldehyde depends on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Different Substituents

2-Nitro-4-(trifluoromethyl)benzaldehyde

- Structure: Features a nitro (-NO₂) group at the 2-position and -CF₃ at the 4-position.

- Reactivity : The nitro group is a strong electron-withdrawing group (EWG), making the aldehyde more electrophilic compared to the iodine-substituted analogue. This enhances reactivity in nucleophilic additions but limits applications in metal-coupling reactions due to nitro’s incompatibility with some catalysts .

- Applications: Used in synthesizing hemiaminal derivatives via reactions with 2-aminopyrimidine .

3-Iodo-4,5-dimethoxybenzaldehyde

- Structure : Contains iodine at the 3-position and methoxy (-OCH₃) groups at the 4- and 5-positions.

- Reactivity : Methoxy groups are electron-donating, reducing the electrophilicity of the aldehyde. This contrasts with the -CF₃ group in the target compound, which withdraws electrons and increases reactivity .

- Applications : Primarily used in synthesizing benzoic acid derivatives for pharmaceutical intermediates .

Functional Group Variants

Methyl 3-Iodo-4-(trifluoromethyl)benzoate

- Structure : Replaces the aldehyde (-CHO) with an ester (-COOCH₃) group.

- Reactivity : The ester group is less reactive toward nucleophiles but more stable under acidic or basic conditions. Hydrolysis converts it to the carboxylic acid, offering a pathway to diversify derivatives .

- Applications : Suitable for long-term storage and stepwise synthesis due to ester stability .

Core Structure Variants

3-Iodo-4-(trifluoromethyl)-1H-indazole

- Structure : Replaces the benzene ring with an indazole core (bicyclic aromatic system with two nitrogen atoms).

- Reactivity : The indazole core introduces hydrogen-bonding capabilities, influencing binding affinity in biological targets. The iodine and -CF₃ groups retain their roles in tuning lipophilicity .

- Applications : Investigated as kinase inhibitors in drug discovery due to the indazole scaffold’s bioactivity .

Research Findings and Trends

- Reactivity Trends : The presence of -CF₃ and iodine in 3-Iodo-4-(trifluoromethyl)benzaldehyde enhances its utility in coupling reactions compared to nitro- or methoxy-substituted analogues, which are more suited for electrophilic substitutions or less reactive pathways .

- Functional Group Impact : Aldehydes exhibit higher reactivity than esters or indazole cores, favoring rapid nucleophilic additions. However, esters offer stability for multi-step syntheses .

- Biological Relevance : Indazole derivatives (e.g., 3-Iodo-4-(trifluoromethyl)-1H-indazole) show promise in medicinal chemistry, whereas benzaldehydes are more commonly used as synthetic intermediates .

Biological Activity

3-Iodo-4-(trifluoromethyl)benzaldehyde is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

3-Iodo-4-(trifluoromethyl)benzaldehyde is characterized by the presence of a trifluoromethyl group and an iodine atom on the benzene ring, which contribute to its unique chemical behavior. The molecular structure can be represented as follows:

Biological Activities

1. Cytotoxicity and Apoptosis Induction

Recent studies have shown that compounds similar to 3-Iodo-4-(trifluoromethyl)benzaldehyde exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that related compounds can induce apoptosis in MCF-7 breast cancer cells through the activation of caspase 3/7 and the modulation of P53 expression. These compounds have demonstrated IC50 values ranging from to , significantly more potent than traditional chemotherapeutics like doxorubicin, which has an IC50 of .

2. Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Hydrazones derived from 4-(trifluoromethyl)benzohydrazide, which includes the benzaldehyde moiety, showed dual inhibition with IC50 values for AChE ranging from to , and for BuChE from to . The structure-activity relationship (SAR) indicates that electron-withdrawing groups enhance inhibitory potency.

3. Antimicrobial Activity

Compounds with similar structures have also been evaluated for antimicrobial properties. For example, derivatives were tested against various bacterial strains, showing promising results with minimum inhibitory concentration (MIC) values indicating effectiveness against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .

Case Study 1: Apoptotic Mechanisms in Cancer Cells

A study focused on the apoptotic mechanisms induced by related compounds in cancer cell lines demonstrated that these compounds significantly upregulated pro-apoptotic genes like BAX while downregulating anti-apoptotic genes like Bcl-2. This dual modulation suggests a potential therapeutic role in cancer treatment by promoting programmed cell death in malignant cells .

Case Study 2: Cholinesterase Inhibition

Research examining hydrazone derivatives revealed that 3-Iodo-4-(trifluoromethyl)benzaldehyde analogs could serve as effective AChE inhibitors, which is critical in treating neurodegenerative diseases such as Alzheimer's disease. The study highlighted that certain substitutions on the benzaldehyde moiety could enhance enzyme binding affinity and selectivity .

Table 1: Cytotoxicity and Enzyme Inhibition Data

| Compound | IC50 (μM) for AChE | IC50 (μM) for BuChE | IC50 (μM) for MCF-7 |

|---|---|---|---|

| 3-Iodo-4-(trifluoromethyl)benzaldehyde | 46.8 - 137.7 | 19.1 - 881.1 | 0.065 - 0.096 |

| Doxorubicin | N/A | N/A | 0.478 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.